molecular formula C19H22O4 B14290506 Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate CAS No. 118418-47-6

Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate

Katalognummer: B14290506
CAS-Nummer: 118418-47-6
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: RBESOYRJZZQCKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 4-phenylbicyclo[320]hept-4-ene-2,2-dicarboxylate is a complex organic compound characterized by its bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters are crucial to achieve consistent results.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s bicyclic structure allows it to fit into active sites of enzymes or receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Ethyl-4,4-dimethyl-2-phenylbicyclo[3.2.0]hept-2-ene
  • 1,4-Dimethylbicyclo[3.2.0]hept-6-ene
  • 2,3,3-Trimethyl-4-phenyltricyclo[3.2.0.0(2,4)]hept-6-ene

Uniqueness

Diethyl 4-phenylbicyclo[320]hept-4-ene-2,2-dicarboxylate is unique due to its specific bicyclic structure and the presence of ester functional groups

Eigenschaften

CAS-Nummer

118418-47-6

Molekularformel

C19H22O4

Molekulargewicht

314.4 g/mol

IUPAC-Name

diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate

InChI

InChI=1S/C19H22O4/c1-3-22-17(20)19(18(21)23-4-2)12-15(14-10-11-16(14)19)13-8-6-5-7-9-13/h5-9,16H,3-4,10-12H2,1-2H3

InChI-Schlüssel

RBESOYRJZZQCKK-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1(CC(=C2C1CC2)C3=CC=CC=C3)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.